4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chlorophenyl compound under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, it may act as an antagonist to histamine H1 receptors, thereby inhibiting allergic reactions . The piperazine ring is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that shares structural similarities.
Levocetirizine: A more potent enantiomer of cetirizine with fewer side effects.
Uniqueness
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL is
Properties
Molecular Formula |
C20H25ClN2O3 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-9-7-22(8-10-23)13-15-3-5-17(21)6-4-15/h3-6,11-12,24H,7-10,13-14H2,1-2H3 |
InChI Key |
CQWCBHPUQSNSKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.